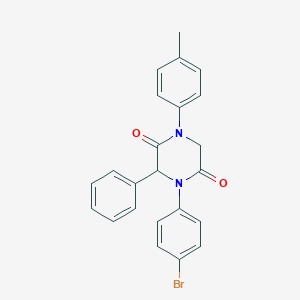
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BPP or BPP-10 and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-10 has been extensively studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
BPP-10 induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the surface of cancer cells, which leads to the activation of caspase-8. The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. Both pathways converge on the activation of caspase-3, which leads to the cleavage of various cellular proteins and ultimately to apoptosis.
Biochemical and Physiological Effects:
BPP-10 has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of double-stranded DNA breaks, which ultimately leads to apoptosis. BPP-10 has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
BPP-10 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, there are some limitations to its use in lab experiments. BPP-10 is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, BPP-10 is not very soluble in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BPP-10. One direction is to further investigate its anticancer properties and potential use as a therapeutic agent. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods for BPP-10.
Méthodes De Synthèse
BPP-10 can be synthesized using a multistep procedure starting from commercially available 4-bromoaniline, 4-methylacetophenone, and benzaldehyde. The first step involves the reaction of 4-bromoaniline with 4-methylacetophenone in the presence of potassium carbonate and acetic acid to obtain 4-(4-bromophenyl)-1-(4-methylphenyl)butan-1-one. The second step involves the reaction of 4-(4-bromophenyl)-1-(4-methylphenyl)butan-1-one with benzaldehyde in the presence of piperazine and acetic acid to obtain BPP-10.
Applications De Recherche Scientifique
BPP-10 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPP-10 induces apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways. It also inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. BPP-10 has also shown potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
4-(4-Bromophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione |
|---|---|
Formule moléculaire |
C23H19BrN2O2 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H19BrN2O2/c1-16-7-11-19(12-8-16)25-15-21(27)26(20-13-9-18(24)10-14-20)22(23(25)28)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3 |
Clé InChI |
UKZFMECRYGNZIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
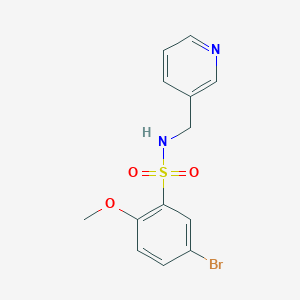
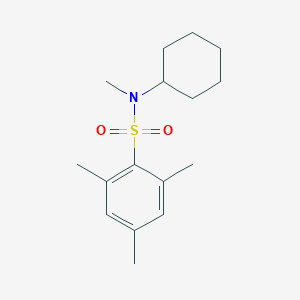
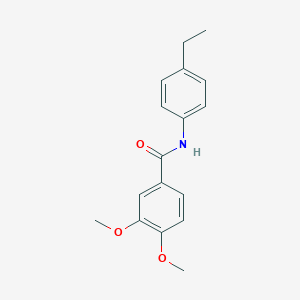
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)

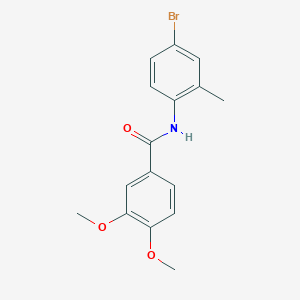

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
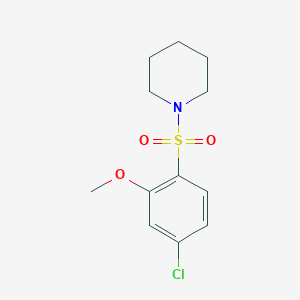

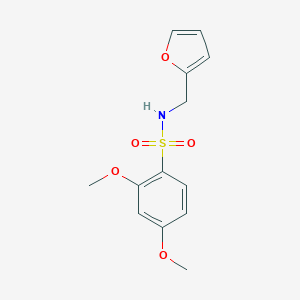
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)